molecular formula C28H28N2O4S B301448 ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate

ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate

Cat. No. B301448
M. Wt: 488.6 g/mol
InChI Key: CSLSXYNCQDFCQK-JLPGSUDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. This compound is a member of the thiophene family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of ethyl (ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets, including enzymes and receptors. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Ethyl (ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl (ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate in lab experiments is its high potency and selectivity. It has been shown to have a strong biological activity at low concentrations, which makes it an attractive compound for use in various assays. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on ethyl (ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of interest is the evaluation of its potential as a therapeutic agent for various diseases, including cancer and diabetes. Furthermore, its potential use as a dye and semiconducting material in the field of materials science warrants further investigation.

Synthesis Methods

The synthesis of ethyl (ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate has been reported in the literature using different methods. One of the most common methods is the Hantzsch reaction, which involves the condensation of 2-acetylthiophene, dimedone, and 4-methoxyaniline in the presence of ethyl cyanoacetate and ammonium acetate. The reaction is carried out in ethanol under reflux conditions for several hours, and the product is obtained in good yield after purification.

Scientific Research Applications

Ethyl (ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been evaluated for its anticancer, anti-inflammatory, and antidiabetic properties. In the field of materials science, it has been investigated for its potential use as a dye, and in organic electronics, it has been studied for its potential use as a semiconducting material.

properties

Product Name

ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate

Molecular Formula

C28H28N2O4S

Molecular Weight

488.6 g/mol

IUPAC Name

ethyl (5Z)-5-[[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylidene]-2-(4-methoxyanilino)-4-oxothiophene-3-carboxylate

InChI

InChI=1S/C28H28N2O4S/c1-6-34-28(32)25-26(31)24(35-27(25)29-21-10-12-23(33-5)13-11-21)16-20-15-18(3)30(19(20)4)22-9-7-8-17(2)14-22/h7-16,29H,6H2,1-5H3/b24-16-

InChI Key

CSLSXYNCQDFCQK-JLPGSUDCSA-N

Isomeric SMILES

CCOC(=O)C1=C(S/C(=C\C2=C(N(C(=C2)C)C3=CC=CC(=C3)C)C)/C1=O)NC4=CC=C(C=C4)OC

SMILES

CCOC(=O)C1=C(SC(=CC2=C(N(C(=C2)C)C3=CC=CC(=C3)C)C)C1=O)NC4=CC=C(C=C4)OC

Canonical SMILES

CCOC(=O)C1=C(SC(=CC2=C(N(C(=C2)C)C3=CC=CC(=C3)C)C)C1=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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